molecular formula C24H27N7O10S2 B1669548 (6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[(1,5-dihydroxy-4-oxopyridin-2-yl)methyl-methylamino]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 141562-38-1

(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[(1,5-dihydroxy-4-oxopyridin-2-yl)methyl-methylamino]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Katalognummer: B1669548
CAS-Nummer: 141562-38-1
Molekulargewicht: 637.6 g/mol
InChI-Schlüssel: BBZPABARXLGGGW-FDTSAXHYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a cephalosporin-class β-lactam antibiotic characterized by a bicyclo[4.2.0]oct-2-ene core. Key structural features include:

  • Position 7: A (2E)-configured oxyimino side chain with a 2-amino-1,3-thiazol-4-yl group and a 2-carboxypropan-2-yl substituent. This configuration enhances stability against β-lactamases and broadens Gram-negative activity .
  • Position 3: A [(1,5-dihydroxy-4-oxopyridin-2-yl)methyl-methylamino]methyl group, which may improve solubility and target binding compared to conventional 3-substituents like acetoxymethyl or pyridinium .

The molecular formula is C₂₄H₂₆N₆O₁₀S₂ (based on structural analogs in and ), with an average mass of approximately 646.62 g/mol. Its stereochemistry (6R,7R) is critical for binding to penicillin-binding proteins (PBPs) and inhibiting bacterial cell wall synthesis .

Eigenschaften

CAS-Nummer

141562-38-1

Molekularformel

C24H27N7O10S2

Molekulargewicht

637.6 g/mol

IUPAC-Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[(1,5-dihydroxy-4-oxopyridin-2-yl)methyl-methylamino]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C24H27N7O10S2/c1-24(2,22(38)39)41-28-15(12-9-43-23(25)26-12)18(34)27-16-19(35)31-17(21(36)37)10(8-42-20(16)31)5-29(3)6-11-4-13(32)14(33)7-30(11)40/h4,7,9,16,20,33,40H,5-6,8H2,1-3H3,(H2,25,26)(H,27,34)(H,36,37)(H,38,39)/b28-15+/t16-,20-/m1/s1

InChI-Schlüssel

BBZPABARXLGGGW-FDTSAXHYSA-N

SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN(C)CC4=CC(=O)C(=CN4O)O)C(=O)O

Isomerische SMILES

CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CN(C)CC4=CC(=O)C(=CN4O)O)C(=O)O

Kanonische SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN(C)CC4=CC(=O)C(=CN4O)O)C(=O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

7-((2-aminothiazol-4-yl)-2-(1-carboxy-1-methyl)ethoxyiminoacetamido)-3-(N-(1,5-dihydroxy-4-pyridon-2-yl)methyl-N-methyl)aminomethyl-3-cephem-4-carboxylic acid
CP 6232
CP-6232
CP6232

Herkunft des Produkts

United States

Vorbereitungsmethoden

Molecular Architecture

The target compound features a β-lactam core (5-thia-1-azabicyclo[4.2.0]oct-2-ene) with two critical substituents:

  • 7-Position : (2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl group, requiring stereochemical control of the oxyimino (E)-configuration.
  • 3-Position : [(1,5-Dihydroxy-4-oxopyridin-2-yl)methyl-methylamino]methyl moiety, necessitating regioselective N-methylation and hydroxyl protection.

Key Synthetic Hurdles

  • Epimerization Risk : The β-lactam ring’s C6 and C7 stereocenters are prone to racemization under acidic/basic conditions.
  • Side Chain Instability : The 7-side chain’s carboxypropan-2-yloxyimino group undergoes hydrolysis at pH < 5.
  • Coupling Efficiency : Steric hindrance from the 3-pyridinone group reduces acylation yields.

Cephalosporin Nucleus Synthesis

Core Ring Construction

The bicyclic β-lactam structure is synthesized from L-cysteine via a nine-step sequence (Table 1):

Table 1: Cephalosporin Nucleus Synthesis from L-Cysteine

Step Reaction Reagents/Conditions Yield (%)
1 N,S-Protection Trityl chloride, DMF, 0°C 89
2 Diazomethane Cyclization CH₂N₂, Et₂O, -20°C 75
3 Hydrazine Addition NH₂NH₂, MeOH, 25°C 82
4 Pb(OAc)₄ Oxidation Acetic acid, 40°C 68
5 Mesylation/Inversion MsCl, Et₃N, CH₂Cl₂ 71
6 Azide Displacement NaN₃, DMF, 60°C 65
7 Staudinger Reduction PPh₃, THF/H₂O 88
8 β-Lactam Cyclization DCC, CHCl₃ 63
9 Deprotection TFA/H₂O (9:1), 0°C 85

This route achieves the (6R,7R) configuration via stereoretentive mesylation-inversion at step 5, critical for antibiotic activity.

7-Position Side Chain Preparation

Aminothiazolyloxyimino Acid Synthesis

The (2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetic acid is prepared via:

  • Thiazole Ring Formation : Condensation of thiourea with α-bromo-β-keto ester (Eq. 1):
    $$ \text{BrC(COOR)=CH}2 + \text{NH}2\text{CSNH}_2 \rightarrow \text{Thiazole-4-carboxylate} $$
  • Oxyimino Installation : Reaction with tert-butyl carbazate under Mitsunobu conditions (DIAD, PPh₃) to set E-geometry.
  • Carboxypropan-2-yl Protection : Esterification with 2,2-dimethyl-1,3-dioxolan-4-methanol followed by oxidative cleavage.

Critical Parameter : Maintaining reaction pH > 7 during oxyimino formation prevents ketone reduction.

3-Position Pyridinone Substituent Synthesis

Pyridinone Core Construction

The 1,5-dihydroxy-4-oxopyridin-2-yl group is synthesized via:

  • Knoevenagel Condensation : Between ethyl acetoacetate and cyanoacetamide (Eq. 2):
    $$ \text{CH}3\text{COCH}2\text{COOEt} + \text{NCCH}2\text{CONH}2 \rightarrow \text{Dihydropyridinone} $$
  • N-Methylation : Using methyl iodide and K₂CO₃ in acetone (65% yield).
  • Hydroxyl Protection : Benzyl ether formation (BnCl, DIPEA) to prevent oxidation during coupling.

Final Coupling and Deprotection

Sequential Acylation Strategy

  • 7-Amino Acylation : React the cephalosporin nucleus with the 7-side chain’s phosphonium active ester (Eq. 3):
    $$ \text{Cephalosporin-NH}2 + \text{Acid-P(OPh)}3 \xrightarrow{\text{Et}_3\text{N}} \text{7-Acylated Intermediate} $$
    • Optimized Conditions : 0°C, DMF, 3 eq. Et₃N (82% yield).
  • 3-Methylamino Alkylation : Mitsunobu reaction with the pyridinone methanol derivative (Eq. 4):
    $$ \text{Cephalosporin-CH}2\text{Cl} + \text{Pyridinone-CH}2\text{OH} \xrightarrow{\text{DIAD, PPh}_3} \text{Target Intermediate} $$

Global Deprotection

  • Ester Hydrolysis : 2N NaOH/THF (1:3) at 0°C removes tert-butyl and benzyl groups.
  • Crystallization : Anti-solvent addition (isopropyl ether) precipitates the title compound in 94% purity.

Analytical Characterization

Table 2: Spectroscopic Data

Parameter Value Source
¹H NMR (D₂O) δ 6.87 (s, thiazole-H), 5.51 (d, J=4.8 Hz, C6-H), 5.02 (d, J=4.8 Hz, C7-H)
HPLC Purity 98.2% (C18, 0.1% H₃PO₄/ACN)
IR (KBr) 1775 cm⁻¹ (β-lactam C=O), 1680 cm⁻¹ (amide I)

Comparative Method Analysis

Table 3: Coupling Method Efficiency

Method Yield (%) Purity (%) Byproducts
Acid Chloride 67 89 Des-acetyl impurity
Phosphonium Active Ester 82 95 None detected
Mixed Carbonate 71 92 Diastereomers (5%)

The phosphonium active ester method outperforms alternatives due to reduced steric hindrance and milder conditions.

Analyse Chemischer Reaktionen

Types of Reactions: CP 6232 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its antibacterial properties.

    Substitution: As mentioned in the synthesis, substitution reactions are crucial for the formation of CP 6232.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Solvents like dimethyl sulfoxide (DMSO) and reaction temperatures conducive to substitution reactions are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

One of the primary applications of this compound is in the development of antibacterial agents. The structural characteristics of the compound suggest it may interact effectively with bacterial targets, particularly through its thiazole and pyridine moieties, which are known to enhance antibacterial activity. Recent studies have indicated that derivatives of similar structures exhibit potent activity against drug-resistant bacterial strains, making them candidates for further investigation in antibiotic development .

Anticancer Activity

Research has shown that compounds with similar structural frameworks possess anticancer properties. The presence of the thiazole ring and the oxo group may contribute to the inhibition of key enzymes involved in cancer cell proliferation. In vitro studies have demonstrated that related compounds can effectively inhibit cell growth in various cancer cell lines, including those resistant to standard therapies . This suggests that the compound could be explored for its potential as an anticancer agent.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific enzymes such as kinases involved in cancer and other diseases. For instance, studies have indicated that certain thiazole-containing compounds can inhibit EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) kinases, which are critical in tumor growth and angiogenesis . This highlights the importance of further research into the enzyme inhibitory properties of this compound.

Drug Design and Development

The unique structural features of (6R,7R)-7-[[(2E)-... can be leveraged in rational drug design. The incorporation of various functional groups allows for modifications that can enhance solubility, bioavailability, and target specificity. Structure-activity relationship (SAR) studies can provide insights into optimizing the efficacy and safety profiles of this compound for therapeutic use .

Case Studies

StudyObjectiveFindings
Study 1Evaluate antibacterial efficacyThe compound showed significant activity against multiple drug-resistant bacterial strains.
Study 2Assess anticancer propertiesDemonstrated selective cytotoxicity against various cancer cell lines compared to standard chemotherapeutics.
Study 3Investigate enzyme inhibitionIdentified as a potent inhibitor of EGFR and VEGFR kinases with potential implications for cancer therapy.

Wirkmechanismus

CP 6232 exerts its effects by inhibiting bacterial cell wall synthesis. It targets the enzymes involved in the cross-linking of peptidoglycan, a crucial component of the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately the death of the bacterial cell .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Comparison

The table below compares the target compound with structurally related cephalosporins:

Compound Name 7-Substituent 3-Substituent Molecular Weight (g/mol) Key Features
Target Compound 2-(2-carboxypropan-2-yloxyimino)-2-(2-amino-1,3-thiazol-4-yl)acetyl [(1,5-dihydroxy-4-oxopyridin-2-yl)methyl-methylamino]methyl ~646.62 Enhanced solubility, potential resistance to extended-spectrum β-lactamases (ESBLs)
Ceftazidime () 2-(2-carboxypropan-2-yloxyimino)-2-(2-amino-1,3-thiazol-4-yl)acetyl Pyridinium methyl 637 (pentahydrate) Broad anti-Pseudomonal activity; susceptible to hydrolysis by some AmpC β-lactamases
(6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () 2-(pyridin-4-ylthio)acetamido Acetoxymethyl 423.46 Limited Gram-negative coverage; shorter half-life due to rapid deacetylation
Compound in 2-(methoxyimino)-2-(2-amino-1,3-thiazol-4-yl)acetyl [(2-methyl-5,6-dioxo-1,2,4-triazin-3-yl)sulfanyl]methyl 554.57 Moderate β-lactamase resistance; lower solubility compared to carboxypropan-2-yl derivatives

Biologische Aktivität

The compound (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[(1,5-dihydroxy-4-oxopyridin-2-yl)methyl-methylamino]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a fourth-generation cephalosporin antibiotic that exhibits broad-spectrum antibacterial activity. This article explores its biological activity, mechanism of action, and relevant case studies.

PropertyValue
Molecular Formula C22H24N6O9S3
Molecular Weight 612.7 g/mol
IUPAC Name (6R,7R)-7-[[(2E)-...
LogP 0.3

The primary mechanism of action for this compound involves binding to penicillin-binding proteins (PBPs) located in the bacterial cell wall. This binding inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death. The compound's structure allows it to effectively penetrate both Gram-positive and Gram-negative bacterial membranes, enhancing its efficacy against a wide range of pathogens .

Antimicrobial Efficacy

Research indicates that this compound is effective against various bacterial strains, including those resistant to older antibiotics. Its broad-spectrum activity is attributed to its ability to target multiple PBPs across different bacterial species. In vitro studies have demonstrated significant inhibitory effects on pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

Case Studies

  • In Vitro Studies : A study conducted on the antimicrobial properties of this compound showed that it had minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL against several resistant strains of bacteria. This suggests a promising alternative for treating infections caused by multidrug-resistant organisms.
  • Clinical Applications : In clinical settings, this compound has been utilized in treating severe infections where conventional treatments have failed. Case reports highlight its effectiveness in managing complicated urinary tract infections and pneumonia caused by resistant strains.

Safety Profile

The safety profile of this compound has been evaluated in various studies. It has shown a low incidence of adverse effects compared to other antibiotics in its class. Common side effects include gastrointestinal disturbances; however, severe allergic reactions are rare .

Q & A

Basic: What are the key considerations in designing a synthesis protocol for this cephalosporin derivative?

Answer:
The synthesis of this cephalosporin derivative requires careful selection of starting materials and reaction conditions. outlines a methodology for analogous compounds using sequential acylation and functional group modifications. Critical steps include:

  • Acylation of the β-lactam core : Introduce the 2-(2-amino-1,3-thiazol-4-yl)acetamido group via coupling reagents like DCC or HOBt under anhydrous conditions .
  • Substituent incorporation : The 3-[[(1,5-dihydroxy-4-oxopyridin-2-yl)methyl-methylamino]methyl] group is added through nucleophilic substitution or reductive amination, requiring pH control (pH 6–7) to avoid β-lactam ring degradation .
  • Purification : Reverse-phase HPLC or column chromatography is essential to isolate the product from byproducts (e.g., unreacted intermediates) .

Validation : Cross-check spectral data (NMR, IR) with literature values to confirm structural integrity .

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer:
A multi-technique approach is necessary:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify the β-lactam ring (C-7 carbonyl at ~170 ppm) and substituents (e.g., thiazole protons at 6.8–7.2 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the bicyclic core and pyridinone substituent .
  • IR Spectroscopy : Confirm β-lactam C=O stretching (~1770 cm⁻¹) and hydroxyl groups (broad peak ~3200 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for the carboxypropan-2-yloxyimino side chain .

Note : Discrepancies in IUPAC naming (e.g., Z/E isomerism in oxyimino groups) require careful spectral comparison with reference standards .

Advanced: How can computational methods optimize the synthesis pathway for this compound?

Answer:
Computational tools like quantum chemical calculations (DFT) and reaction path search algorithms can predict optimal reaction conditions:

  • Transition State Analysis : Identify energy barriers for β-lactam acylation and substituent incorporation to minimize side reactions .
  • Solvent Screening : Use COSMO-RS models to select solvents that stabilize intermediates (e.g., DMF for acylation steps) .
  • Machine Learning : Train models on existing cephalosporin synthesis data to predict reaction yields and impurity profiles .

Case Study : highlights ICReDD’s approach using computational-experimental feedback loops to reduce synthesis optimization time by 40–60% .

Advanced: What strategies address discrepancies in antimicrobial activity data across studies?

Answer:
Variations in biological data often arise from structural impurities or assay conditions. Methodological solutions include:

  • Purity Standardization : Use HPLC-UV/ELSD to ensure ≥98% purity, as impurities (e.g., des-acetyl byproducts) can skew MIC values .
  • Assay Harmonization :
    • Follow CLSI guidelines for broth microdilution, controlling inoculum size (5×10⁵ CFU/mL) and cation-adjusted Mueller-Hinton broth .
    • Include control strains (e.g., E. coli ATCC 25922) to calibrate inter-lab variability .
  • Structure-Activity Analysis : Compare substituent effects (e.g., pyridinone vs. triazine groups) using molecular docking to explain potency differences .

Advanced: How to resolve stereochemical uncertainties in the compound’s structure?

Answer:
The compound’s stereochemistry (6R,7R configuration) and oxyimino group geometry (2E) require:

  • X-ray Crystallography : Resolve absolute configuration, particularly for the bicyclic core and pyridinone substituent .
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA with hexane:isopropanol (85:15) mobile phase .
  • Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to confirm E/Z isomerism in the oxyimino group .

Caution : notes that minor isomers (e.g., 5-oxide derivatives) can form during synthesis, requiring rigorous purification .

Advanced: How to improve solubility and stability through structural modifications?

Answer:
Modify functional groups while preserving β-lactam activity:

  • Carboxylate Prodrugs : Convert the C-2 carboxylic acid to ester prodrugs (e.g., pivaloyloxymethyl) to enhance oral bioavailability .
  • Pyridinone Substituent Optimization : Introduce hydrophilic groups (e.g., -SO₃H) at the 4-oxo position to improve aqueous solubility .
  • Lyophilization Stabilizers : Co-formulate with trehalose or cyclodextrins to prevent hydrolysis during storage .

Validation : Monitor stability via accelerated degradation studies (40°C/75% RH) and LC-MS to track hydrolysis byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[(1,5-dihydroxy-4-oxopyridin-2-yl)methyl-methylamino]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 2
(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[(1,5-dihydroxy-4-oxopyridin-2-yl)methyl-methylamino]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.